![molecular formula C24H26O3 B14516062 4,4'-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol CAS No. 63538-51-2](/img/structure/B14516062.png)
4,4'-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two phenolic groups connected through a methylene bridge to a central phenylene ring, which is substituted with a tert-butyl group and a hydroxyl group. It is used in various scientific and industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol typically involves the reaction of 4-tert-butylphenol with formaldehyde in the presence of a strong acid catalyst such as hydrochloric acid or sulfuric acid. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the phenolic groups. The reaction conditions usually involve heating the reactants to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity and efficiency in the production process.
化学反应分析
Types of Reactions
4,4’-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols.
科学研究应用
4,4’-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol is utilized in various fields of scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Explored for its potential therapeutic applications in treating diseases related to oxidative damage.
Industry: Employed as a stabilizer in the production of plastics and other materials to enhance their durability and resistance to degradation.
作用机制
The mechanism by which 4,4’-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol exerts its effects involves its ability to donate hydrogen atoms from the phenolic groups, neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions facilitated by the compound.
相似化合物的比较
Similar Compounds
4-tert-Butyl-2,6-dibenzoylphenol: Similar structure but with benzoyl groups instead of methylene bridges.
3,5-di-tert-Butyl-4-hydroxybenzaldehyde: Contains aldehyde groups instead of methylene bridges.
Pentaerythritol tetrakis[3-(3’,5’-di-tert-butyl-4’-hydroxyphenyl)propionate]: A more complex structure with multiple phenolic groups.
Uniqueness
4,4’-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol is unique due to its specific arrangement of phenolic groups and methylene bridges, which confer distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
63538-51-2 |
|---|---|
分子式 |
C24H26O3 |
分子量 |
362.5 g/mol |
IUPAC 名称 |
4-tert-butyl-2,6-bis[(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C24H26O3/c1-24(2,3)20-14-18(12-16-4-8-21(25)9-5-16)23(27)19(15-20)13-17-6-10-22(26)11-7-17/h4-11,14-15,25-27H,12-13H2,1-3H3 |
InChI 键 |
NDGBKHFLQVTPPT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)CC2=CC=C(C=C2)O)O)CC3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,7-Dichloro-4-methylthieno[2,3-B]quinoline](/img/structure/B14516002.png)
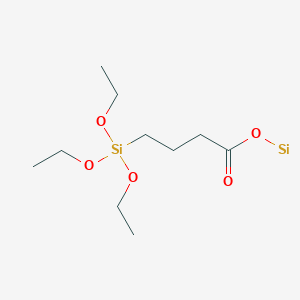


![2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide](/img/structure/B14516035.png)


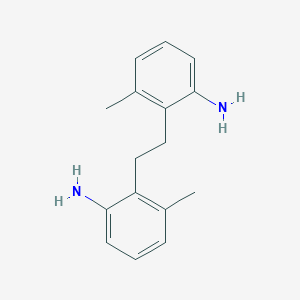
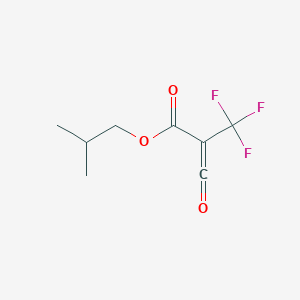
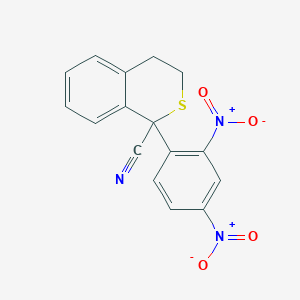
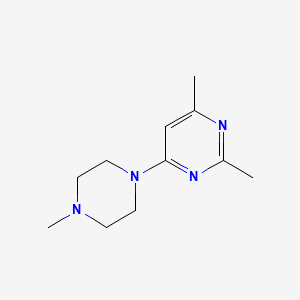
![3,5-Dimethyldecahydro-6H-pyrido[2,1-i]indol-5-ium iodide](/img/structure/B14516065.png)
![N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide](/img/structure/B14516067.png)
